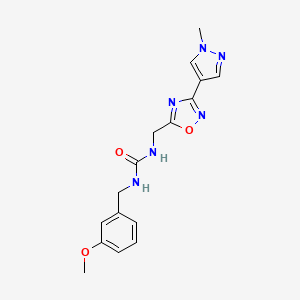![molecular formula C16H14FN5O3S B2391701 2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide CAS No. 893919-21-6](/img/structure/B2391701.png)
2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C16H14FN5O3S and its molecular weight is 375.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
One notable application involves the synthesis and evaluation of radioligands for positron emission tomography (PET) imaging. For example, the development of fluorine-18 labeled compounds designed to bind selectively to the translocator protein (18 kDa), a biomarker for neuroinflammation, exemplifies the potential of fluorinated pyrimidines in diagnostic imaging. This research emphasizes the synthesis of radioligands like [18F]DPA-714, showcasing their utility in visualizing biological targets in vivo through PET imaging (Dollé et al., 2008).
Quantum Chemical Analysis and Drug Likeness
Another area of application is the quantum chemical analysis of novel antiviral molecules, such as 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro- phenyl)acetamide. This compound was investigated for its antiviral potency against SARS-CoV-2, highlighting the role of pyrimidine derivatives in developing therapeutics against viral infections. The study provided insights into the molecule's structure, vibrational assignments, and intermolecular interactions, offering a foundation for understanding its pharmacokinetic properties and drug likeness (Mary et al., 2020).
Dual Inhibitor Development for Cancer Therapy
Research on the synthesis of thymidylate synthase and dihydrofolate reductase inhibitors for cancer therapy also highlights the significance of pyrimidine derivatives. Compounds based on the thieno[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their inhibitory activity against these critical enzymes in cancer cell proliferation, underscoring the therapeutic potential of pyrimidine analogs in oncology (Gangjee et al., 2008).
Neuroinflammation PET Imaging
The exploration of pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) in neuroinflammation PET imaging further illustrates the application of such compounds in neurological disease diagnosis. Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding potential to TSPO, facilitating the development of in vivo PET radiotracers for neuroinflammatory processes (Damont et al., 2015).
properties
IUPAC Name |
2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O3S/c1-21-13-11(15(24)22(2)16(21)25)14(26-7-10(18)23)20-12(19-13)8-4-3-5-9(17)6-8/h3-6H,7H2,1-2H3,(H2,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKMPRQHRXNNEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)N)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)
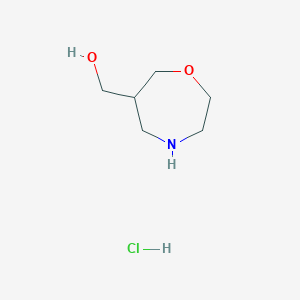
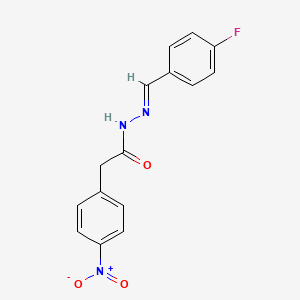
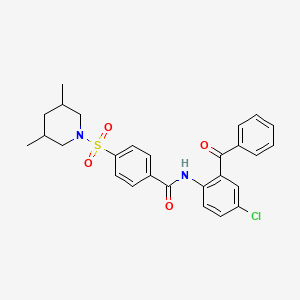
![6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2391627.png)

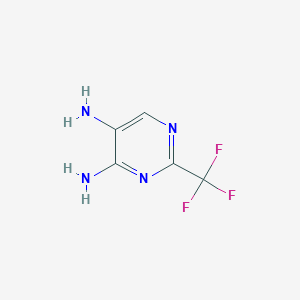
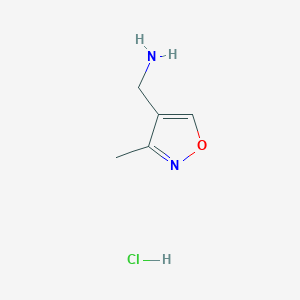
![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2391632.png)
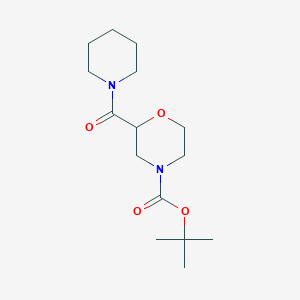
![6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391636.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2391639.png)
